molecular formula C21H27N5O3 B2865658 8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 876892-91-0

8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2865658
CAS No.: 876892-91-0
M. Wt: 397.479
InChI Key: JIYMMPHEMYFTPR-UHFFFAOYSA-N
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Description

8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules It is characterized by the presence of a cyclohexylamino group at the 8th position, a methyl group at the 3rd position, and a phenoxypropyl group at the 7th position of the purine ring

Properties

IUPAC Name

8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-8-14-29-16-11-6-3-7-12-16)20(23-18)22-15-9-4-2-5-10-15/h3,6-7,11-12,15H,2,4-5,8-10,13-14H2,1H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMMPHEMYFTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced via nucleophilic substitution reactions using cyclohexylamine.

    Addition of the Phenoxypropyl Group: The phenoxypropyl group is added through alkylation reactions using phenoxypropyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
  • 8-(Cyclohexylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its lipophilicity, while the phenoxypropyl group contributes to its potential interactions with biological targets.

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